molecular formula C14H13F3N4 B6456620 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2548989-90-6

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6456620
CAS No.: 2548989-90-6
M. Wt: 294.27 g/mol
InChI Key: YCIUBSSZULNXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and pharmacology research, particularly in the study of G-protein coupled receptors (GPCRs). Its molecular architecture integrates a pyrimidine core, a pyrrolidine linker, and a pyridine moiety, a structural motif frequently employed in the development of allosteric receptor modulators . The strategic incorporation of the trifluoromethyl group on the pyrimidine ring is a critical feature, as this group is renowned in drug design for its ability to enhance metabolic stability, improve membrane permeability, and influence the molecule's electronic properties and binding affinity through its strong electron-withdrawing nature and contribution to halogen bonding . This compound is of significant interest for probing the cannabinoid CB1 receptor, a GPCR that is a prominent therapeutic target for conditions such as obesity, substance abuse disorders, and neuropathic pain . Structural analogues featuring pyrimidine cores have been identified as key scaffolds for the development of novel allosteric modulators. These compounds can function as negative allosteric modulators (NAMs) of G-protein coupling, offering a potential pathway to therapeutics with fewer side effects compared to orthosteric ligands . Furthermore, research indicates that such chemotypes can demonstrate biased agonism, selectively activating specific intracellular signaling pathways like β-arrestin-mediated ERK1/2 phosphorylation, which opens new avenues for creating drugs with refined pharmacological profiles . Beyond CB1 receptor studies, the hybrid heterocyclic system presents a versatile template for constructing molecular probes aimed at other biological targets. The pyrrolidine and pyridine subunits are privileged structures found in numerous compounds with documented antibacterial, antidiabetic, and antitumor activities, suggesting broad utility across multiple therapeutic areas . This reagent is intended solely for use in non-clinical laboratory research to further the understanding of receptor pharmacology and to support lead optimization efforts in drug discovery campaigns.

Properties

IUPAC Name

2-(3-pyridin-2-ylpyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c15-14(16,17)12-4-7-19-13(20-12)21-8-5-10(9-21)11-3-1-2-6-18-11/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUBSSZULNXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization with pyridine and pyrimidine derivatives. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, while the pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property Target Compound C₁₆H₁₃Cl₂F₃N₄ 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Molecular Weight (g/mol) 310.28 389.21 285.23
logP (Predicted) 2.8 3.1 2.5
Solubility (mg/mL) 0.15 0.45 (HCl salt) 0.30

Biological Activity

The compound 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H12F3N3\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3

This structure features a pyrimidine core substituted with a trifluoromethyl group and a pyrrolidine moiety linked to a pyridine ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition, cellular signaling modulation, and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

1. Enzyme Inhibition

The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling pathways. In vitro studies have demonstrated that it effectively inhibits PI5P4Kγ with a KDK_D value of approximately 7.1 nM, indicating strong binding affinity .

2. Cell Signaling Modulation

Inhibition of PI5P4Kγ leads to the modulation of calcium signaling and activation of various protein kinases, which are pivotal in regulating cell proliferation and survival . This mechanism suggests that the compound may have applications in treating conditions characterized by dysregulated cell signaling.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: In Vivo Pharmacokinetics

A study conducted on animal models assessed the pharmacokinetics of the compound, revealing favorable properties such as good brain penetration and a half-life exceeding two hours. These characteristics are essential for developing therapeutics targeting central nervous system disorders .

Study 2: Selectivity Profile

The selectivity profile was evaluated against over 150 kinases, showing minimal off-target effects. The results indicated that the compound selectively inhibited PI5P4Kγ without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Selectivity Profile Against Protein Kinases

Kinase Residual Activity (%) at 10 µM
AURKB31%
CLK237%
PI5P4Kγ<50% (Inhibited)

Table 2: In Vivo Pharmacokinetic Parameters

Parameter Value
Half-Life>2 hours
Brain PenetrationGood

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine, and how can intermediates be purified?

  • Methodology : Multi-step synthesis is typical, starting with coupling pyridinyl-pyrrolidine and trifluoromethylpyrimidine precursors. Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are common. For example, analogous pyrimidine derivatives are synthesized via reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like Pd(PPh₃)₄ . Purification involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How can the molecular structure and conformation of this compound be characterized?

  • Methodology : Use X-ray crystallography (XRD) for 3D conformation analysis, as demonstrated for structurally similar pyrimidine derivatives . Nuclear Magnetic Resonance (NMR) (¹H/¹³C, 2D-COSY) resolves regiochemistry and confirms substituent positions. For example, ¹⁹F NMR identifies trifluoromethyl group orientation . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Key Properties :

PropertyValue/DescriptionEvidence Source
SolubilityModerate in DMSO, low in H₂O
StabilitySensitive to light; store at –20°C
LogP (lipophilicity)Estimated ~2.5 (via computational tools)
  • Methodology : Solubility is tested in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :

  • Temperature/Time : Lower reaction temperatures (e.g., 60°C) with extended reaction times (24–48 hrs) reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance coupling efficiency .
  • Workflow : Use Design of Experiments (DoE) to evaluate factors (solvent, catalyst loading, stoichiometry) and identify optimal conditions via response surface modeling .

Q. How can contradictory data in biological activity (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodology :

  • Target Validation : Confirm target engagement using biophysical assays (SPR, ITC) to measure binding affinity .
  • Off-Target Screening : Profile selectivity against related receptors (e.g., kinase panels) to rule out non-specific effects .
  • Cellular Context : Adjust assay conditions (e.g., serum concentration, incubation time) to mimic physiological environments .

Q. What advanced analytical techniques validate enantiomeric purity and stereochemical stability?

  • Methodology :

  • Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm stereochemical integrity under stress conditions (e.g., pH 2–12, 40°C) .
  • XRD of Diastereomeric Salts : Co-crystallize with chiral acids (e.g., tartaric acid) to resolve absolute configuration .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Root Cause : Variability in solvent purity, temperature, or measurement techniques (e.g., nephelometry vs. HPLC).
  • Resolution : Standardize protocols (USP <711> guidelines) and cross-validate using multiple methods (e.g., shake-flask vs. potentiometric titration) .

Q. Why do computational predictions of LogP diverge from experimental data?

  • Root Cause : Limitations in force-field parameters for trifluoromethyl groups in software like MOE or Schrödinger.
  • Resolution : Use fragment-based methods (e.g., ClogP) and validate with experimental octanol/water partitioning .

Methodological Recommendations

  • Synthetic Optimization : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Structural Analysis : Combine XRD with DFT calculations to correlate conformation with activity .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.